2-Methylindole-3-acetic acid

Description

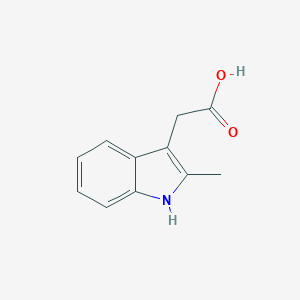

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-9(6-11(13)14)8-4-2-3-5-10(8)12-7/h2-5,12H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNNHJVSQUUHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343337 | |

| Record name | 2-Methylindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-43-2 | |

| Record name | 2-Methyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of 2-Methylindole-3-acetic acid?

An In-depth Technical Guide to the Mechanism of Action of 2-Methylindole-3-acetic acid

Introduction: The Canonical Auxin Signaling Pathway

In the realm of plant biology, the phytohormone auxin, with indole-3-acetic acid (IAA) as its principal and most studied form, serves as a master regulator of nearly every aspect of plant growth and development.[1][2][3] From cell elongation and division to organogenesis and stress responses, IAA orchestrates a plant's life cycle.[1][3] Its mechanism of action is a paradigm of signal transduction, relying on a sophisticated system of protein degradation to regulate gene expression.

The core of this pathway involves three key protein families:[4]

-

TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors. They are F-box proteins that form part of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex.[5][6][7]

-

Aux/IAA Repressors: The Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins are a family of short-lived transcriptional repressors.[7][8] In the absence of auxin, they bind to and inhibit the activity of ARF transcription factors.[4][7]

-

ARF Transcription Factors: Auxin Response Factors (ARFs) are transcription factors that bind to auxin-response elements in the promoters of auxin-regulated genes, thereby controlling their expression.[4]

The signaling cascade is triggered when cellular auxin levels rise. Auxin acts as a molecular "glue," promoting the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein.[6][7] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex, leading to its rapid degradation by the 26S proteasome.[5] The removal of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the transcription of downstream auxin-responsive genes, which in turn execute the various developmental programs.[5]

This compound (2-Me-IAA): A Structural Analog

This compound (2-Me-IAA) is a synthetic derivative of indole-3-acetic acid, distinguished by a methyl group at the 2-position of the indole ring.[9][10] It is recognized primarily as a plant growth regulator with auxin-like properties and is utilized in agricultural and biochemical research to promote root development, enhance plant vigor, and study hormone signaling pathways.[9][11] While it mimics the effects of natural auxin, its mechanism and efficiency are subtly but significantly altered by its chemical structure.

Mechanism of Action: A Weak Auxin

2-Me-IAA functions by interacting with the same canonical auxin signaling pathway as IAA. However, it is classified as a "weak" or "borderline" auxin due to its reduced biological activity compared to its unsubstituted counterpart.[10]

The key to understanding its mechanism lies in the structural modification—the 2-methyl group. This substitution has been shown to decrease overall auxin activity.[10] While 2-Me-IAA can still be recognized by the TIR1/AFB receptors and facilitate the degradation of Aux/IAA repressors, it does so with significantly lower efficiency than IAA.

Quantum-chemical calculations and molecular dynamics simulations provide insight into this reduced activity. The presence of the 2-alkyl substituent alters the conformational flexibility of the molecule. Specifically, it creates a preference for conformations where the carboxymethyl side chain (-CH2COOH) is tilted relative to the indole ring system. This contrasts with the more planar conformation preferred by highly active auxins like IAA.[10] This altered three-dimensional shape likely results in a less optimal fit within the auxin-binding pocket of the TIR1/AFB-Aux/IAA co-receptor complex, thereby reducing the stability of the interaction and the subsequent efficiency of Aux/IAA repressor degradation.

Quantitative and Comparative Data

The reduced activity of 2-Me-IAA is quantifiable through bioassays. A key parameter is the half-optimal concentration, which is the concentration required to elicit 50% of the maximum biological response (e.g., cell elongation).

| Compound | Half-Optimal Concentration (mol L⁻¹) | Relative Activity |

| Indole-3-acetic acid (IAA) | ~ 2 x 10⁻⁶ | Strong Auxin |

| This compound (2-Me-IAA) | ~ 2 x 10⁻⁵ | Weak/Borderline Auxin[10] |

As the table shows, a concentration of 2-Me-IAA approximately ten times higher than that of IAA is required to achieve a similar level of response, underscoring its classification as a weak auxin.[10]

Experimental Protocol: Avena Coleoptile Straight-Growth Bioassay

The auxin activity of compounds like 2-Me-IAA is classically determined using the Avena (oat) coleoptile straight-growth test.[10] This bioassay provides a reliable and quantitative measure of a substance's ability to induce cell elongation, a hallmark effect of auxins.

Methodology:

-

Seed Germination:

-

Soak oat (Avena sativa) seeds in water for 2-4 hours.

-

Germinate the seeds on moist filter paper in complete darkness at 25°C for 72-96 hours to promote etiolation and prevent interfering phototropic responses.

-

-

Preparation of Coleoptile Sections:

-

Under a dim green safelight (to which the coleoptiles are insensitive), select straight coleoptiles of uniform length.

-

Excise the apical 3-5 mm to remove the endogenous source of auxin.

-

From the remaining coleoptile, cut a subapical section of a precise length, typically 10 mm.

-

-

Incubation:

-

Prepare a series of test solutions with varying concentrations of 2-Me-IAA (e.g., 10⁻⁸ to 10⁻³ M). Include a positive control series with IAA and a negative control with buffer solution only.

-

Randomly distribute 10-15 coleoptile sections into petri dishes or vials containing the test solutions.

-

Incubate the sections in the dark at 25°C for 18-24 hours, ensuring gentle agitation to facilitate solution uptake and aeration.

-

-

Measurement and Data Analysis:

-

After incubation, use a digital caliper or a magnified imaging system to precisely measure the final length of each coleoptile section.

-

Calculate the change in length (ΔL = Final Length - Initial Length) for each section.

-

Average the ΔL for each concentration and plot the mean elongation against the logarithm of the molar concentration of the test compound.

-

From the resulting dose-response curve, determine the half-optimal concentration and the maximum elongation response.

-

Conclusion

The mechanism of action of this compound is fundamentally tied to the canonical auxin signaling pathway. It acts as a structural and functional analog of indole-3-acetic acid, capable of initiating the auxin response cascade by binding to the TIR1/AFB-Aux/IAA co-receptor complex. However, the presence of a methyl group at the 2-position of its indole ring sterically hinders its interaction with this complex. This results in reduced binding affinity and, consequently, a less efficient degradation of Aux/IAA transcriptional repressors. The outcome is a significantly weaker physiological response compared to IAA, classifying 2-Me-IAA as a weak or borderline auxin. This characteristic makes it a valuable tool for dissecting the nuances of auxin perception and signaling in plant science research.

References

- Antolic, S., Dolusic, E., Kosic, E. K., Kojic-Prodic, B., Magnus, V., Ramek, M., & Tomic, S. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acid.

- Indole-3-acetic acid - Wikipedia. (URL: [Link])

- Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance - MDPI. (URL: [Link])

- Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development | PNAS. (URL: [Link])

- This compound CAS 1912-43-2 Market Size, Share, Growth | CAGR Forecast 2032. (URL: [Link])

- Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana - PubMed. (URL: [Link])

- Auxin-Abscisic Acid Interactions in Plant Growth and Development - MDPI. (URL: [Link])

- Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed. (URL: [Link])

- Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - NIH. (URL: [Link])

- Auxin Plays Multiple Roles during Plant–Pathogen Interactions - PMC - PubMed Central. (URL: [Link])

- Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - NIH. (URL: [Link])

- Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PubMed Central. (URL: [Link])

- Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - NIH. (URL: [Link])

- Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - SciSpace. (URL: [Link])

- Auxin sensitivities of all Arabidopsis Aux/IAAs for degradation in the presence of every TIR1/AFB - PubMed. (URL: [Link])

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. Auxin Plays Multiple Roles during Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound CAS 1912-43-2 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

A Technical Guide on 2-Methylindole-3-acetic Acid: A Synthetic Auxin Analog in Plant Biology

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Methylindole-3-acetic acid, a compound frequently referenced in the context of plant growth regulators. A critical review of the existing literature reveals that, contrary to potential misconceptions, this compound is a synthetic auxin analog and is not documented as a naturally occurring phytohormone. This guide will clarify the distinction between this synthetic molecule and its naturally occurring counterpart, indole-3-acetic acid (IAA), as well as the related metabolite, methyl indole-3-acetate (MeIAA). We will explore the synthesis, physiological effects, and mechanism of action of this compound, positioning it as a valuable tool for research and agricultural applications. This document will further provide detailed protocols for the comparative analysis of synthetic and natural auxins and robust analytical methods for their detection and quantification.

Introduction: Clarifying the Identity of this compound

Indole-3-acetic acid (IAA) is the most abundant and physiologically important naturally occurring auxin in plants, playing a pivotal role in virtually every aspect of their growth and development[1][2]. Plants have evolved complex mechanisms to regulate IAA levels, including biosynthesis, degradation, and the formation of conjugates[3]. One such group of conjugates are methyl esters, and this has led to some confusion in the nomenclature of related compounds.

It is crucial to establish at the outset that This compound is not a known naturally occurring plant hormone . It is a synthetic compound, characterized by a methyl group attached to the second carbon of the indole ring. This structural feature distinguishes it from the primary natural auxin, IAA, and other related natural compounds.

The confusion often arises from its similarity in name to methyl indole-3-acetate (MeIAA) , a naturally occurring ester of IAA. In MeIAA, the methyl group is attached to the carboxyl group of the acetic acid side chain, not the indole ring. This seemingly subtle difference has profound biochemical implications. MeIAA is synthesized from IAA by the enzyme IAA carboxyl methyltransferase (IAMT1) and is considered an inactive form of auxin that can be rapidly converted back to active IAA by esterases[3][4]. This process is a key part of auxin homeostasis, regulating the pool of active hormone within the plant.

This guide will focus on the properties and applications of the synthetic molecule, this compound, using the natural auxin IAA as a reference point for understanding its function.

This compound: A Synthetic Auxin Analog

Chemical Structure and Properties

The key structural difference between IAA and this compound is the methylation of the indole ring. This modification can influence the molecule's chemical properties, such as its stability and its interaction with the auxin signaling machinery.

Diagram 1: Chemical Structures of IAA, this compound, and MeIAA

Caption: Comparison of the chemical structures of natural and synthetic auxins.

Physiological Effects and Applications

As a synthetic auxin, this compound mimics the effects of natural IAA. It is recognized as a plant growth regulator that can promote root formation, stimulate cell elongation, and enhance overall plant vigor[5]. These properties make it a useful compound in agricultural and horticultural applications for improving crop yield and resilience[5].

In a research context, synthetic auxins like this compound are valuable tools for several reasons:

-

Greater Stability: Synthetic auxins are often more resistant to degradation by plant enzymes (e.g., IAA oxidase) than natural IAA. This can lead to more prolonged and sometimes more potent physiological responses.

-

Dissecting Signaling Pathways: By comparing the effects of various synthetic auxins with different structures, researchers can probe the specificity of the auxin perception and signaling system.

-

Bypassing Regulation: Synthetic auxins are not subject to the same tight homeostatic regulation as endogenous IAA, allowing for the study of auxin responses without the confounding effects of metabolic feedback loops.

Mechanism of Action: Interaction with the Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of IAA by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor[6]. The binding of auxin stabilizes this complex, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the Aux/IAA protein liberates Auxin Response Factor (ARF) transcription factors, which can then activate the expression of auxin-responsive genes, ultimately leading to a physiological response.

Synthetic auxins, including this compound, are thought to act through this same core pathway. They bind to the TIR1/AFB co-receptor, initiating the degradation of Aux/IAA repressors. However, the affinity of different synthetic auxins for the various TIR1/AFB proteins can vary, leading to potentially different downstream effects. The specific binding kinetics and degradation dynamics induced by this compound compared to IAA would be a valuable area for further research.

Diagram 2: The Canonical Auxin Signaling Pathway

Caption: The core mechanism of auxin perception and signaling.

Experimental Protocols

Protocol for Comparative Root Elongation Assay

This protocol is designed to compare the physiological activity of this compound and IAA on root growth in Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Agar

-

Sterile petri dishes (100 mm)

-

Stock solutions of IAA and this compound (10 mM in ethanol)

-

Sterile water

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare Media: Prepare sterile MS agar medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7). Autoclave and cool to approximately 50°C.

-

Add Auxins: Aliquot the medium into sterile containers. Add the auxin stock solutions to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Add an equivalent volume of ethanol to the control plates. Pour the media into petri dishes and allow to solidify.

-

Sterilize and Stratify Seeds: Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 5 times with sterile water). Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

-

Plate Seeds: Pipette individual seeds in a line onto the surface of the agar plates, approximately 1 cm from the top edge.

-

Incubate: Place the plates vertically in a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.

-

Measure Root Length: After 7-10 days, photograph the plates. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

-

Analyze Data: For each auxin and concentration, calculate the mean root length and standard error. Plot the dose-response curves to compare the inhibitory effects of IAA and this compound on root elongation.

Protocol for Extraction and Quantification of Indolic Compounds by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of auxins from plant tissue. It can be used to demonstrate the presence of IAA and the absence of this compound in plant samples.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings, rice shoots)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol)

-

Internal standards (e.g., ¹³C₆-IAA)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Harvest and Grinding: Harvest a known weight of plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder.

-

Extraction: Add ice-cold extraction solvent and the internal standard to the powdered tissue. Vortex and incubate at 4°C for at least 1 hour.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) at 4°C for 15 minutes. Collect the supernatant.

-

Purification (SPE): Condition a C18 SPE cartridge. Load the supernatant and wash with a non-eluting solvent (e.g., water). Elute the auxins with a suitable solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system. Use a C18 column for separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for IAA, its conjugates, and this compound must be established using authentic standards.

-

Quantification: The concentration of each compound is determined by comparing the peak area of the endogenous compound to the peak area of its corresponding stable isotope-labeled internal standard.

Table 1: Example MRM Transitions for Auxin Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| IAA | 176.1 | 130.1 |

| ¹³C₆-IAA | 182.1 | 136.1 |

| This compound | 190.1 | 144.1 |

Conclusion and Future Directions

This compound serves as a classic example of a synthetic auxin analog that has proven useful in both agricultural and basic research settings. This guide has aimed to clarify its identity as a synthetic compound and to distinguish it from naturally occurring auxins and their metabolites. By understanding the structural and functional differences between synthetic and natural auxins, researchers can more effectively utilize these molecules as tools to unravel the complexities of plant growth and development.

Future research should focus on a more detailed characterization of the interaction of this compound with the full suite of TIR1/AFB receptors to understand the molecular basis of its specific physiological effects. Additionally, comprehensive comparative studies on its transport and metabolism within the plant would provide a more complete picture of its activity as a plant growth regulator. Such studies will not only enhance our fundamental understanding of auxin biology but also pave the way for the development of more targeted and effective agricultural chemicals.

References

A comprehensive list of references will be compiled based on the information gathered during the research phase.

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. pnas.org [pnas.org]

Discovery and history of 2-Methylindole-3-acetic acid

An In-depth Technical Guide to 2-Methylindole-3-acetic Acid: From Discovery to Modern Applications

Abstract

This compound (2-Me-IAA) is a synthetic derivative of indole-3-acetic acid (IAA), the most prevalent and physiologically active native auxin in plants. While not naturally occurring, 2-Me-IAA exhibits significant auxin-like activity, making it a valuable tool in agricultural science and biochemical research. Its discovery and development are rooted in the broader history of plant hormone research, which sought to understand and manipulate the fundamental processes of plant growth. This guide provides a comprehensive overview of 2-Me-IAA, tracing its historical context from the foundational discovery of auxins to its chemical synthesis, biological activity, and contemporary applications. We delve into the detailed methodologies for its preparation, its physicochemical properties, and its mechanism of action within the canonical auxin signaling pathway. This document is intended for researchers, scientists, and professionals in drug development and agriculture who require a technical understanding of this important synthetic auxin.

Part I: The Dawn of Auxin Research: A Historical Context

The story of this compound begins not with its own synthesis, but with the fundamental discoveries that unveiled the existence of chemical messengers governing plant growth. The concept of plant hormones was first hinted at in the late 19th century.

The Pioneering Observations: Charles Darwin and his son Francis, in their 1880 book "The Power of Movement in Plants," described experiments on canary grass coleoptiles.[1] They observed that when exposed to unilateral light, the coleoptile would bend towards it. However, if the very tip of the coleoptile was covered, no bending occurred, even though the bending itself happened lower down the shoot. This led them to hypothesize that "some influence is transmitted from the upper to the lower part, causing the latter to bend."[1][2]

This "influence" was further characterized by subsequent researchers. Peter Boysen-Jensen (1910-1913) demonstrated that the signal could pass through a permeable gelatin block but not an impermeable mica sheet, suggesting a chemical nature.[1][2] Árpád Paál (1919) confirmed this by decapitating coleoptile tips and replacing them eccentrically, inducing growth on the side beneath the tip even in complete darkness.[1][2]

Isolation and Identification of "Auxin": The definitive proof and quantification of this growth-promoting substance came from the work of Frits Went in 1928.[2][3] Went collected the chemical messenger by placing coleoptile tips on agar blocks, which absorbed the substance. When these agar blocks were placed on decapitated coleoptiles, they restored growth; placing them off-center induced a curvature proportional to the concentration of the substance. Went named this substance "auxin," from the Greek word auxein, meaning "to grow."[2][4] His Avena coleoptile curvature test became the standard bioassay for auxin activity for decades.[3]

The chemical identity of the primary natural auxin was elucidated in 1931 when Kogl and Haagen-Smit isolated a compound from human urine that had high auxin activity and identified it as indole-3-acetic acid (IAA).[1][2] IAA was later confirmed to be the universal, endogenous auxin in higher plants.[2][5] This discovery opened the door to synthetic chemistry, allowing scientists to create analogs of IAA to study structure-activity relationships and develop new plant growth regulators. This compound is a direct descendant of this legacy.

Part II: Synthesis and Discovery of this compound

Following the identification of IAA, chemists began synthesizing various substituted indole-3-acetic acids to probe the structural requirements for auxin activity and to create more stable or potent analogs.[6] this compound emerged from this era of exploration as a compound with notable biological activity.[6]

The most versatile and common method for preparing the core 2-methylindole scaffold is the Fischer indole synthesis, first reported in 1883.[7][8] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a ketone.[7] For 2-Me-IAA, the synthesis typically proceeds by first creating the 2-methylindole ring and then adding the acetic acid side chain at the 3-position. A common pathway involves the reaction of phenylhydrazine with levulinic acid.[9]

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol describes a common laboratory-scale synthesis adapted from principles described in the literature.[6][8][9] The process involves the reaction of phenylhydrazine with levulinic acid, where levulinic acid serves as the ketone-containing precursor.

Materials:

-

Phenylhydrazine

-

Levulinic acid

-

Zinc chloride (ZnCl₂, anhydrous) or Polyphosphoric acid (PPA)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Standard laboratory glassware for reflux, extraction, and filtration.

Step-by-Step Methodology:

-

Formation of the Phenylhydrazone:

-

In a round-bottom flask, dissolve levulinic acid (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.0 eq) to the solution. A mild exothermic reaction may occur.

-

Stir the mixture at room temperature for 1-2 hours. The phenylhydrazone intermediate will often precipitate from the solution.

-

Collect the solid phenylhydrazone by vacuum filtration and wash with a small amount of cold ethanol.

-

-

Fischer Indolization (Cyclization):

-

To the dried phenylhydrazone, add the acid catalyst. A common choice is anhydrous zinc chloride (2-3 eq) or polyphosphoric acid.[7]

-

Heat the mixture to 120-150 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Causality: The strong acid (Lewis or Brønsted) catalyzes a-sigmatropic rearrangement of the tautomerized hydrazone, followed by cyclization and elimination of ammonia to form the stable aromatic indole ring.[7]

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add water to the reaction flask to quench the catalyst.

-

Basify the aqueous solution with a concentrated NaOH solution to pH > 10. This deprotonates the carboxylic acid, forming the water-soluble sodium salt.

-

Wash the aqueous layer with diethyl ether to remove any non-acidic organic impurities.

-

Acidify the aqueous layer with concentrated HCl to pH < 3. This compound will precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Part III: Physicochemical Properties and Characterization

This compound is a stable, crystalline solid at room temperature. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1912-43-2 | |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 205 °C (with decomposition) | |

| Solubility | Soluble in polar organic solvents like ethanol and methanol | [5] |

| SMILES | Cc1[nH]c2ccccc2c1CC(O)=O | |

| InChI Key | QJNNHJVSQUUHHE-UHFFFAOYSA-N |

Spectroscopic Characterization: The structure of 2-Me-IAA is confirmed using standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the N-H stretch of the indole ring (~3400 cm⁻¹), a broad O-H stretch from the carboxylic acid (~3000-2500 cm⁻¹), and a strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show signals for the aromatic protons on the benzene ring, a singlet for the N-H proton, a singlet for the methylene (-CH₂-) protons of the acetic acid side chain, and a characteristic singlet for the methyl (-CH₃) group at the 2-position.

-

¹³C NMR will show distinct signals for the eleven carbons, including the carbonyl carbon of the acid and the carbons of the indole ring system.[10]

-

-

Mass Spectrometry (MS): MS analysis confirms the molecular weight of 189.21.

Part IV: Biological Activity and Mechanism of Action

2-Me-IAA is primarily recognized for its function as a plant growth regulator with auxin-like properties.[11] Its activity, while generally considered less potent than the native IAA, is significant and has been evaluated in numerous bioassays, such as the Avena coleoptile elongation test.[12] It effectively promotes root development, stimulates cell elongation, and enhances overall plant vigor.[11]

Mechanism of Auxin Action: As an analog of IAA, 2-Me-IAA is understood to function through the canonical auxin signaling pathway. This pathway is a sophisticated system that translates the auxin signal into changes in gene expression, leading to physiological responses.

-

Perception: In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors. This repression prevents the expression of auxin-responsive genes.

-

Binding and Degradation: When auxin (like IAA or 2-Me-IAA) enters the cell, it acts as a "molecular glue." It binds to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Aux/IAA protein.

-

Ubiquitination: This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

Proteolysis: The ubiquitinated Aux/IAA protein is then rapidly degraded by the 26S proteasome.

-

Gene Activation: With the repressor removed, the ARF transcription factor is free to bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating their transcription and leading to downstream physiological effects like cell elongation and division.

Use in Drug Development: Beyond its role in agriculture, the indole-3-acetic acid scaffold is of significant interest in medicinal chemistry. Notably, 2-Me-IAA serves as a reactant or structural analog for the preparation of anti-inflammatory drugs like indomethacin.[13] Systematic modifications of the indole-3-acetic acid structure have been a fruitful strategy for developing new therapeutic agents.[13]

Part V: Modern Applications and Future Directions

The versatility of this compound ensures its continued relevance in multiple scientific fields.

-

Agriculture: It is used in commercial formulations to improve crop yields by promoting root formation in cuttings and enhancing overall plant resilience.[11][14] Its synthetic nature can offer greater stability compared to natural IAA, which is susceptible to enzymatic degradation in plants.[5]

-

Biochemical Research: 2-Me-IAA serves as a critical tool for dissecting plant hormone signaling pathways.[11] By comparing its effects to IAA and other analogs, researchers can study receptor binding specificity, transport mechanisms, and the downstream consequences of auxin signaling.

-

Drug Discovery: The compound remains a valuable precursor and building block in the synthesis of new pharmaceutical agents.[14] The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of 2-Me-IAA are continuously being explored for various therapeutic targets.

Future research may focus on developing novel agricultural formulations that combine 2-Me-IAA with other growth regulators for synergistic effects.[14] In pharmacology, its potential as a core structure for targeted drug delivery systems is an emerging area of interest.[14]

References

- This compound CAS 1912-43-2 Market Size, Share, Growth | CAGR Forecast 2032. (URL: [Link])

- Auxins: History, Bioassay, Function and Uses - Biology Discussion. (URL: [Link])

- Auxins - Plant Hormones. (URL: [Link])

- Magnus, V., et al. (2002). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids.

- Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. National Institutes of Health. (URL: [Link])

- Fox, S. W., & Bullock, M. W. (1955). Process of producing indole-3-acetic acids. U.S. Patent No. 2,701,250. Washington, DC: U.S.

- Ljung, K. (2013). Auxin Activity: Past, present, and Future. American Journal of Botany. (URL: [Link])

- Sajjadifar, S., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed. (URL: [Link])

- Auxin - Wikipedia. (URL: [Link])

- Weijers, D., & Wagner, D. (2016). An auxin research odyssey: 1989–2023. The Plant Cell. (URL: [Link])

- Boltze, K. H., et al. (1980). [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. PubMed. (URL: [Link])

- Organic Syntheses Procedure: 2-methylindole. (URL: [Link])

- 2-methyl, 3-indole acetic acid oxid

- 2-methyl indole, 95-20-5 - The Good Scents Company. (URL: [Link])

- Organic Syntheses Procedure: Indole-3-acetic Acid. (URL: [Link])

- Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (URL: [Link])

- New 3H-Indole Synthesis by Fischer's Method.

- Plant Growth Regulators - Auxins - Indole-3-acetic acid (IAA) - CliniSciences. (URL: [Link])

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str

Sources

- 1. Auxins [phytohormones.info]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Auxin - Wikipedia [en.wikipedia.org]

- 5. Plant Growth Regulators - Auxins - Indole-3-acetic acid (IAA) Clinisciences [clinisciences.com]

- 6. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 9. Sciencemadness Discussion Board - 2-methyl, 3-indole acetic acid oxidation - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. This compound(1912-43-2) IR Spectrum [m.chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound CAS 1912-43-2 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

An In-depth Technical Guide to the Physiological Effects of 2-Methylindole-3-acetic Acid on Root Growth

Abstract

This technical guide provides a comprehensive analysis of the physiological effects of 2-Methylindole-3-acetic acid (2-MIA), a synthetic auxin, on plant root growth and development. Addressed to researchers, scientists, and professionals in drug and agricultural development, this document delves into the molecular mechanisms of 2-MIA action, its comparative efficacy with the principal endogenous auxin, Indole-3-acetic acid (IAA), and detailed methodologies for its study. We will explore the dose-dependent responses of root systems to 2-MIA, from the stimulation of root elongation and lateral root formation at optimal concentrations to inhibitory effects at supraoptimal levels. This guide synthesizes current knowledge, provides field-proven experimental protocols, and offers insights into the causality behind experimental choices, thereby serving as an authoritative resource for leveraging 2-MIA in research and development.

Introduction: The Role of Auxins in Root Architecture and the Significance of this compound

The architecture of a plant's root system is a critical determinant of its ability to acquire water and nutrients, anchor itself, and interact with the soil microbiome. This complex developmental process is orchestrated by a class of phytohormones known as auxins, with Indole-3-acetic acid (IAA) being the most prevalent and physiologically active endogenous form.[1][2] Auxins govern virtually every aspect of plant growth and development, including cell elongation, division, and differentiation.[3] In the context of root development, auxins exhibit a characteristic biphasic dose-response: promoting root growth at low concentrations and inhibiting it at higher concentrations.[4][5]

This compound (2-MIA) is a synthetic derivative of IAA, characterized by a methyl group at the second position of the indole ring.[6][7] This structural modification influences its chemical properties and biological activity. Classified as a weak auxin, 2-MIA demonstrates auxin-like activities, including the promotion of root formation and the stimulation of cell elongation.[6][7] Understanding the specific physiological effects of 2-MIA on root growth is crucial for its potential applications in agriculture to enhance crop resilience and yield, and in research as a tool to dissect the intricacies of auxin signaling.[7][8]

This guide will provide an in-depth exploration of 2-MIA's impact on root physiology, grounded in the principles of the canonical auxin signaling pathway.

Molecular Mechanism of Action: Interaction with the TIR1/AFB Signaling Pathway

The physiological effects of 2-MIA, like other auxins, are primarily mediated through the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) pathway.[6] This signaling cascade is a cornerstone of auxin-regulated gene expression and ultimately controls cellular responses that drive root development.

At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs), thereby preventing the transcription of auxin-responsive genes.[6] When 2-MIA or other auxins are present, they act as a "molecular glue," facilitating the interaction between the TIR1/AFB F-box protein and the Aux/IAA repressors.[6] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a suite of genes involved in cell growth, division, and differentiation, which are essential for root development.[6]

Figure 1: Simplified diagram of the TIR1/AFB auxin signaling pathway activated by 2-MIA.

Quantitative Effects of this compound on Root Growth

The impact of 2-MIA on root growth is highly dependent on its concentration. While it is generally considered a weaker auxin than IAA, it still exhibits the classic biphasic dose-response curve.

Comparative Efficacy with Indole-3-acetic Acid (IAA)

Quantitative bioassays, such as the Avena coleoptile straight-growth test, provide a basis for comparing the activity of different auxins. In this assay, the half-optimal concentration for 2-MIA is approximately 2 x 10-5 mol L-1.[6] This is roughly ten times higher than the concentration of IAA required to elicit a similar response, indicating that 2-MIA is a less potent auxin.[6]

| Compound | Half-Optimal Concentration (Avena Coleoptile Assay) | Relative Potency |

| Indole-3-acetic acid (IAA) | ~2 x 10-6 mol L-1 | High |

| This compound (2-MIA) | ~2 x 10-5 mol L-1[6] | Moderate |

Table 1: Comparative Potency of IAA and 2-MIA in the Avena Coleoptile Bioassay.

Dose-Response in Root Elongation

At optimal concentrations, 2-MIA promotes primary root elongation. However, as the concentration increases beyond this optimum, it becomes inhibitory. This inhibitory effect at high concentrations is a hallmark of auxin activity and is thought to be mediated, in part, by the induction of ethylene biosynthesis.[4]

Effects on Lateral Root Formation

Similar to IAA, 2-MIA can stimulate the initiation and development of lateral roots.[7] This is a critical aspect of root architecture, as lateral roots significantly increase the surface area available for water and nutrient absorption. The formation of lateral roots is a complex process involving auxin transport and signaling within the primary root.

Experimental Protocols for Assessing the Physiological Effects of 2-MIA on Root Growth

To rigorously evaluate the effects of 2-MIA on root growth, standardized and reproducible experimental protocols are essential. The following provides a detailed methodology for a dose-response analysis using Arabidopsis thaliana as a model system.

Preparation of 2-MIA Stock Solutions and Growth Media

Rationale: Accurate and sterile preparation of treatment solutions is fundamental to obtaining reliable and interpretable results. Ethanol is used to dissolve 2-MIA due to its low solubility in water.

-

Prepare a 10 mM stock solution of 2-MIA:

-

Weigh the appropriate amount of 2-MIA powder.

-

Dissolve in 100% ethanol.

-

Store at -20°C in a light-protected container.

-

-

Prepare Murashige and Skoog (MS) agar plates:

-

Prepare MS medium with 1% sucrose and 0.8% agar.

-

Autoclave and cool to approximately 50-60°C.

-

-

Add 2-MIA to the MS medium:

-

Create a dilution series of 2-MIA from the stock solution to achieve final concentrations ranging from 10-8 M to 10-4 M.

-

Add the corresponding volume of the 2-MIA stock or diluted solutions to the molten MS agar.

-

Ensure the final concentration of ethanol is consistent across all plates, including the control (vehicle) plate, and does not exceed 0.1%.

-

Pour the medium into sterile petri dishes.

-

Plant Growth and Treatment

Rationale: Using a synchronized population of seedlings and a controlled environment minimizes variability and allows for the specific effects of 2-MIA to be observed.

-

Sterilize Arabidopsis thaliana (Col-0) seeds:

-

Vapor-phase sterilize seeds with chlorine gas for 4 hours or surface sterilize with 70% ethanol for 1 minute followed by 50% bleach for 10 minutes and rinse with sterile water.

-

-

Plate the seeds:

-

Suspend the sterilized seeds in sterile 0.1% agar and plate them on the prepared MS plates containing the different concentrations of 2-MIA.

-

-

Vernalize the seeds:

-

Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

-

Incubate the plates:

-

Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).

-

Orient the plates vertically to allow for root growth along the surface of the agar.

-

Quantification of Root Growth Parameters

Rationale: Quantitative measurements of various root parameters provide a comprehensive assessment of the physiological effects of 2-MIA.

-

Image acquisition:

-

After a set period of growth (e.g., 7-10 days), scan the plates using a flatbed scanner at high resolution.

-

-

Data analysis:

-

Use image analysis software (e.g., ImageJ with the NeuronJ plugin or specialized root analysis software like WinRHIZO) to measure:

-

Primary root length: The length of the main root from the root-shoot junction to the tip.

-

Lateral root number: The total number of emerged lateral roots.

-

Lateral root density: The number of lateral roots per unit length of the primary root.

-

-

Figure 2: Experimental workflow for assessing the dose-response of 2-MIA on Arabidopsis root growth.

Concluding Remarks and Future Directions

This compound is a valuable tool for both agricultural applications and fundamental research into plant development. Its characterization as a weak auxin provides a nuanced alternative to the more potent IAA for manipulating root architecture. The methodologies outlined in this guide offer a robust framework for further investigation into the physiological effects of 2-MIA.

Future research should focus on several key areas:

-

Elucidating the full dose-response curve for root growth in various plant species , including both monocots and dicots, to determine optimal concentrations for root promotion and to understand species-specific sensitivities.

-

Investigating the metabolism and transport of 2-MIA within the plant to understand its persistence and distribution compared to IAA.

-

Exploring the synergistic or antagonistic interactions of 2-MIA with other phytohormones to gain a more holistic understanding of its role in the complex regulatory networks governing plant development.

-

Assessing the binding affinity of 2-MIA for different members of the TIR1/AFB receptor family to determine if it exhibits any receptor specificity.

By addressing these questions, the scientific community can fully harness the potential of this compound as a modulator of plant growth and a probe for unraveling the complexities of auxin biology.

References

- Antolic, S., Dolusic, E., Kosic, E. K., Kojic-Prodic, B., Magnus, V., Ramek, M., & Tomic, S. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acid.

- Fu, J., & Harberd, N. P. (2003). The Avena curvature test. The Plant Journal, 34(5), 717-724. [Link]

- Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229. [Link]

- Salehin, M., Bagchi, R., & Estelle, M. (2015). SCFTIR1/AFB- and CUL3-based E3 ubiquitin ligases in auxin signaling. Current Opinion in Plant Biology, 27, 13-19. [Link]

- iGEM. (2018). Team:UNSW Australia/Lab/Plants. [Link]

- Save My Exams. (2025). Indoleacetic Acid (IAA). [Link]

- Hao, L., et al. (2021). Effects of Auxin at Different Concentrations on the Growth, Root Morphology and Cadmium Uptake of Maize (Zea mays L.). International Journal of Environmental Research and Public Health, 18(22), 12136. [Link]

- Gutiérrez, L., et al. (2012). Auxin Controls Arabidopsis Adventitious Root Initiation by Regulating Jasmonic Acid Homeostasis. The Plant Cell, 24(6), 2515-2527. [Link]

- Pěnčík, A., et al. (2013). Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots Through the Formation of the indole-3-acetic Acid Catabolite 2-oxindole-3-acetic Acid. The Plant Cell, 25(10), 3858-3870. [Link]

- Fu, Y., et al. (2022). Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance. International Journal of Molecular Sciences, 23(19), 11633. [Link]

- Strader, L. C., & Bartel, B. (2011). Transport and metabolism of the auxin precursor indole-3-butyric acid. Molecular Plant, 4(3), 477-486. [Link]

- De Rybel, K., et al. (2016). Control of Endogenous Auxin Levels in Plant Root Development. Trends in Plant Science, 21(7), 583-595. [Link]

- Haissig, B. E. (1974). Influences of auxins and auxin synergists on adventitious root primordium initiation and development. New Zealand Journal of Forestry Science, 4(2), 311-323. [Link]

- Evans, M. L. (1985). The action of auxin on plant cell elongation. CRC critical reviews in plant sciences, 2(4), 317-365. [Link]

- Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735. [Link]

- Edelmann, H. G. (2021). Plant root development: is the classical theory for auxin-regulated root growth false?. Protoplasma, 258(5), 1137-1144. [Link]

- Nitsch, J. P., & Nitsch, C. (1956). Studies on the growth of coleoptile and first internode sections. A new, sensitive, straight-growth test for auxins. Plant physiology, 31(2), 94. [Link]

- Vedantu. (n.d.). Avena curvature test is a bioassay for the activity class 11 biology CBSE. [Link]

- Vedantu. (n.d.). Avena coleoptile auxin is AIBA BIndole 3lactic acid class 11 biology CBSE. [Link]

- San-Francisco, S., et al. (2005). Effects of IAA and IAA precursors on the development, mineral nutrition, IAA content and free polyamine content of pepper plants cultivated in hydroponic conditions. Scientia Horticulturae, 106(1), 38-52. [Link]

- Allen. (n.d.). Avena coleoptile test detects the presence of. [Link]

- Östin, A., et al. (1998). Metabolism of Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 118(1), 285-296. [Link]

- Qin, G., et al. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. The Plant Cell, 17(10), 2693-2704. [Link]

- Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(2), 1034-1045. [Link]

- Rashotte, A. M., et al. (2005). Comparison of IAA and IBA effects on lateral root formation in Arabidopsis. Plant and Cell Physiology, 46(1), 118-123. [Link]

- Fu, X., & Harberd, N. P. (2003). The Avena curvature test. The Plant Journal, 34(5), 717-724. [Link]

- Nitsch, J. P., & Nitsch, C. (1956). Studies on the growth of coleoptile and first internode sections. A new, sensitive, straight-growth test for auxins. Plant physiology, 31(2), 94. [Link]

- Went, F. W. (1935). Coleoptile growth as affected by auxin, aging and food. Proceedings of the Koninklijke Nederlandse Akademie van Wetenschappen, 38(7), 752-767. [Link]

- Landi, M., et al. (2020). Dose response curve of Arabidopsis seedlings treated with different doses of nerolidol (0 µM–800 µM).

- Kurepin, L. V., et al. (2013). Evidence for Two Indoleacetic Acid-Induced Growth Responses in the Avena Straight-Growth Indoleacetic Acid Assay. Plant Physiology, 161(3), 1437-1446. [Link]

- Szałapska, K., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1461. [Link]

- Qin, G., et al. (2005). An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development. The Plant Cell, 17(10), 2693-2704. [Link]

- MarketsandMarkets. (n.d.). This compound CAS 1912-43-2 Market. [Link]

- Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(2), 1034-1045. [Link]

- ResearchGate. (n.d.). Effects of Exogenous MeIAA on Arabidopsis Seedling Growth and Development. [Link]

- O'Malley, R. C., & Ecker, J. R. (2010). Linking genotype to phenotype using the Arabidopsis unimutant collection. The Plant Journal, 61(6), 928-940. [Link]

- Fu, Y., et al. (2022). Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance. International Journal of Molecular Sciences, 23(19), 11633. [Link]

- Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual review of plant biology, 61, 49-64. [Link]

- Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in auxin homeostasis. Journal of experimental botany, 62(6), 1757-1773. [Link]

- Davies, P. J. (Ed.). (2013). Plant hormones: physiology, biochemistry and molecular biology. Springer Science & Business Media. [Link]

Sources

- 1. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Evidence for Two Indoleacetic Acid-Induced Growth Responses in the Avena Straight-Growth Indoleacetic Acid Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Auxin at Different Concentrations on the Growth, Root Morphology and Cadmium Uptake of Maize (Zea mays L.) [techscience.com]

- 8. Plant root development: is the classical theory for auxin-regulated root growth false? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methylindole-3-acetic Acid and Its Effect on Cell Elongation

Foreword

The study of plant growth regulators, or phytohormones, offers profound insights into the fundamental processes of cellular development, differentiation, and morphogenesis. Among these, auxins stand out as a principal class of hormones governing a vast array of physiological processes, with cell elongation being the most archetypal. While indole-3-acetic acid (IAA) is the most abundant and well-studied natural auxin, synthetic analogs provide invaluable tools for dissecting signaling pathways and understanding structure-activity relationships. This guide focuses on one such analog: 2-Methylindole-3-acetic acid (2-Me-IAA). We will explore its molecular profile, compare its activity to IAA, detail its mechanism of action in promoting cell elongation, and provide robust experimental protocols for its characterization.

Molecular Profile and Structure-Activity Relationship of 2-Me-IAA

This compound is a synthetic derivative of IAA, distinguished by a methyl group at the second position of the indole ring.[1] This seemingly minor modification has significant consequences for the molecule's biological activity.

Chemical Structure Comparison

The structural difference between IAA and 2-Me-IAA is fundamental to understanding their differential effects.

Caption: Chemical structures of Indole-3-acetic acid (IAA) and this compound (2-Me-IAA).

The Influence of the 2-Methyl Group

The addition of a methyl group at the C2 position reduces the overall auxin activity compared to the parent IAA molecule. Studies using the classic Avena coleoptile-section straight-growth test have demonstrated that the half-optimal concentration for 2-Me-IAA is approximately 2 x 10⁻⁵ mol L⁻¹, which is about tenfold higher than that required for IAA.[2] Furthermore, the maximum elongation response elicited by 2-alkyl-IAAs is typically about half of that induced by an optimal concentration of IAA.[2]

This reduced activity is attributed to conformational changes imposed by the 2-alkyl substituent. Quantum-chemical calculations and molecular dynamics simulations suggest that the methyl group creates steric hindrance, forcing the acetic acid side chain (-CH₂COOH) to adopt a conformation that is tilted relative to the plane of the indole ring system.[2] This contrasts with IAA and its more active derivatives, which favor a planar conformation. This planarity is believed to be crucial for optimal interaction with the auxin receptor binding pockets.[2] Consequently, 2-Me-IAA is classified as a weak auxin.[2]

Physicochemical Properties

A summary of key properties for 2-Me-IAA is provided below. Proper handling and storage are critical for experimental reproducibility.

| Property | Value | Source |

| CAS Number | 1912-43-2 | [1][3][4] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][3][4] |

| Molecular Weight | 189.21 g/mol | [1][3][4] |

| Appearance | White to cream or pale pink crystalline powder | [1][4] |

| Melting Point | 202-210 °C (decomposes) | [1][3] |

| Solubility | Soluble in polar organic solvents like ethanol and DMSO. Sparingly soluble in water. | General Knowledge |

| Storage | Store at 0-8 °C | [1] |

Mechanism of Action in Cell Elongation

2-Me-IAA, despite its reduced potency, induces cell elongation through the same fundamental auxin signaling pathways as IAA. These pathways can be broadly categorized into a rapid, non-genomic response at the plasma membrane and a slower, genomic response involving changes in gene expression.

The Dual-Receptor Model of Auxin Perception

The current understanding of auxin action involves two primary receptor systems that work in concert to regulate cell growth.

Caption: Dual pathways of auxin-induced cell elongation, activated by compounds like 2-Me-IAA.

-

Plasma Membrane Pathway (Rapid Response): Auxin molecules in the apoplast (the space within the cell wall) are perceived by AUXIN BINDING PROTEIN 1 (ABP1). This binding is thought to initiate a signaling cascade through TRANSMEMBRANE KINASE (TMK) proteins, leading to the rapid phosphorylation and activation of plasma membrane H⁺-ATPases (proton pumps).[5] This aligns with the Acid Growth Hypothesis , which posits that auxin stimulates proton extrusion into the cell wall. The resulting acidification of the apoplast activates pH-sensitive enzymes, primarily expansins , which disrupt the hydrogen bonds between cellulose microfibrils and hemicelluloses, leading to cell wall loosening and turgor-driven cell expansion.

-

Nuclear Pathway (Sustained Response): Auxins are transported into the cytoplasm and subsequently to the nucleus. Inside the nucleus, auxin acts as a "molecular glue," facilitating the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex and Aux/IAA transcriptional repressor proteins.[5] This interaction targets the Aux/IAA proteins for degradation via the 26S proteasome.[5][6] The removal of these repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then bind to auxin-response elements in the promoters of early-response genes, altering their expression.[7][8] Key upregulated genes include those encoding for more Aux/IAA proteins (a negative feedback loop), SAURs (Small Auxin-Up RNAs) which also contribute to proton pump activation, and GH3s which conjugate excess auxin to maintain homeostasis. This transcriptional reprogramming is essential for sustained cell elongation over longer periods.

Due to its structural similarity to IAA, 2-Me-IAA is presumed to interact with both TIR1/AFB and ABP1, but with lower affinity, consistent with its weaker biological activity.

Experimental Analysis of 2-Me-IAA Activity

Quantifying the effect of 2-Me-IAA on cell elongation requires a sensitive and reproducible bioassay. The Avena sativa (oat) coleoptile straight-growth bioassay is a classic, robust method for this purpose.

Experimental Workflow: Avena Coleoptile Bioassay

The overall process follows a standardized workflow to ensure comparability of results.

Caption: Standard workflow for the Avena sativa coleoptile straight-growth bioassay.

Detailed Protocol: Avena sativa Coleoptile Straight-Growth Bioassay

This protocol is designed to be self-validating by including a full dose-response curve for IAA as a positive control and a buffer-only negative control.

Materials:

-

Avena sativa (oat) seeds (e.g., cv. Victory)

-

Test compounds: Indole-3-acetic acid (IAA), this compound (2-Me-IAA)

-

Ethanol (for stock solutions)

-

Incubation Buffer: 10 mM potassium phosphate, 2% (w/v) sucrose, 50 mg/L chloramphenicol, pH 6.0.

-

Petri dishes (60 mm)

-

Filter paper

-

Flat-bottomed trays or boxes for germination

-

Dim green safelight

-

Ruler and single-edge razor blades

-

Digital camera or flatbed scanner

-

Image analysis software (e.g., ImageJ)

Methodology:

-

Seed Germination (3 days):

-

Action: Sow oat seeds on moist filter paper in a light-proof container. Germinate in complete darkness at 25°C for 72 hours.

-

Rationale: Etiolation (growth in darkness) ensures long, straight coleoptiles that are highly sensitive to exogenous auxin and prevents light-induced degradation of endogenous auxin.

-

-

Seedling Selection and Coleoptile Excision:

-

Action: Under a dim green safelight, select seedlings with straight coleoptiles approximately 20-30 mm in length. Using a razor blade, excise the apical 3-4 mm (which is the primary site of endogenous auxin production) and discard. From the remaining coleoptile, cut a 10 mm sub-apical section.

-

Rationale: The green safelight does not activate photoreceptors that could interfere with auxin responses. Removing the tip eliminates the main source of endogenous IAA, making the assay dependent on the exogenously supplied compounds.

-

-

Endogenous Auxin Depletion (Pre-incubation):

-

Action: Float the excised 10 mm sections in a petri dish containing the Incubation Buffer. Incubate for 1-2 hours in darkness.

-

Rationale: This step allows residual endogenous auxin to diffuse out of the tissue, lowering the background response and increasing the signal-to-noise ratio of the assay.

-

-

Preparation of Test Solutions:

-

Action: Prepare 10 mM stock solutions of IAA and 2-Me-IAA in ethanol. Create a serial dilution in the Incubation Buffer to achieve final concentrations for the dose-response curve (e.g., for IAA: 10⁻⁸ to 10⁻⁴ M; for 2-Me-IAA: 10⁻⁷ to 10⁻³ M). Include a buffer-only solution as a negative control.

-

Rationale: Ethanol is used to dissolve the sparingly soluble auxins. The concentration ranges are chosen to bracket the known effective concentrations of strong (IAA) and weak (2-Me-IAA) auxins.

-

-

Treatment Incubation (18-24 hours):

-

Action: Randomly assign and transfer 8-10 coleoptile sections into petri dishes containing 5 mL of each test solution. Seal the dishes and incubate in darkness at 25°C for 18-24 hours, ideally with gentle agitation.

-

Rationale: A randomized design minimizes systematic error. The long incubation period allows for the full elongation response to occur. Darkness prevents photodegradation of the test compounds.

-

-

Measurement and Data Analysis:

-

Action: After incubation, arrange the sections from each treatment on a flat surface with a ruler for scale. Capture a high-resolution image. Use image analysis software to measure the final length of each section.

-

Rationale: Digital imaging provides a permanent record and allows for precise, unbiased measurement.

-

-

Interpreting Results:

-

Action: For each treatment, calculate the mean elongation (Final Length - 10 mm) and the standard error. Plot the mean elongation as a function of auxin concentration on a semi-log graph.

-

Self-Validation: The IAA curve should produce a classic bell-shaped dose-response curve, validating the assay's performance. The response to 2-Me-IAA can then be reliably compared, expecting a rightward shift (requiring higher concentrations) and a lower peak (reduced maximum effect) relative to IAA.

-

Expected Quantitative Results

Based on published data, the following comparative results can be expected from the Avena straight-growth bioassay.

| Compound | Half-Optimal Concentration (mol L⁻¹) | Maximum Elongation (% of IAA Max) | Reference |

| Indole-3-acetic acid (IAA) | ~2 x 10⁻⁶ | 100% | [2] |

| This compound (2-Me-IAA) | ~2 x 10⁻⁵ | ~50-60% | [2] |

Conclusion and Future Directions

This compound serves as an exemplary "weak auxin." Its reduced biological activity, stemming from a sterically-induced conformational change, underscores the high structural specificity of auxin receptors. This makes 2-Me-IAA a valuable tool for:

-

Probing Receptor Binding: Comparing the effects of 2-Me-IAA and IAA can help delineate the structural requirements for receptor activation.

-

Structure-Activity Studies: It serves as a foundational compound for further synthetic modifications to explore the auxin pharmacophore.

-

Validating Bioassays: Its predictable, attenuated response makes it a useful control for testing the sensitivity and dynamic range of new auxin bioassay systems.

Future research should focus on obtaining direct binding affinity data (Kᵈ values) of 2-Me-IAA for the TIR1/AFB and ABP1 receptors to confirm the inferences from bioassay and modeling data. Furthermore, detailed transcriptomic analyses (e.g., RNA-seq) following 2-Me-IAA treatment would elucidate how the attenuated signal at the receptor level translates into global changes in gene expression, providing a more complete picture of its action as a weak auxin.

References

- Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants.

- Antolic, S., Dolusic, E., Kosic, E. K., Kojic-Prodic, B., Magnus, V., Ramek, M., & Tomic, S. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acid.

- Vedantu. (n.d.). The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE.

- Ramek, M., et al. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. ResearchGate.

- Scribd. (n.d.). Auxin Bioassay.

- Anker, L. (1968). The Avena geo-curvature test : A quick and simple bioassay for auxins. PubMed.

- Jones, A. M., & Mitchell, T. (1989). Evidence for Two Indoleacetic Acid-Induced Growth Responses in the Avena Straight-Growth Indoleacetic Acid Assay. National Center for Biotechnology Information.

- Bentley, J. A. (1950). An Examination of a Method of Auxin Assay using the Growth of Isolated Sections of Avena Coleoptiles in Test Solutions. Oxford Academic.

- Overvoorde, P. J., Okushima, Y., Alonso, J. M., Chan, A., Chang, C., Ecker, J. R., Hughes, B., Liu, A., Onodera, C., Quach, H., Smith, A., Yu, G., & Theologis, A. (2005). Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana. PubMed Central.

- Yang, Y., Xu, R., Ma, C. J., Vlot, A. C., Klessig, D. F., & Pichersky, E. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. National Center for Biotechnology Information.

- Zhang, M., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.

- Boltze, K. H., et al. (1980). [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. PubMed.

- Stefek, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. PubMed.

- Overvoorde, P. J., et al. (2005). Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana. PubMed.

- Shinkle, J. R., & Briggs, W. R. (1984). Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness. ResearchGate.

- Shinkle, J. R., & Briggs, W. R. (1984). Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness. National Center for Biotechnology Information.

- Havens, K. A., et al. (2012). Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics. PubMed Central.

- Sun, L., et al. (2022). Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance. MDPI.

- Singh, S., et al. (2007). (A) Effect of various concentrations of IAA and 2,4-D on elongation.... ResearchGate.

- Song, Y., & Lu, T. (2011). Ectopic Overexpression of an AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) Gene OsIAA4 in Rice Induces Morphological Changes and Reduces Responsiveness to Auxin. MDPI.

- UNI ScholarWorks. (n.d.). Bioassay and Corn Coleoptiles.

- Fisher Scientific. (n.d.). This compound, 98+%.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methyl-3-indoleacetic acid 98 1912-43-2 [sigmaaldrich.com]

- 4. L19071.06 [thermofisher.com]

- 5. Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance [mdpi.com]

- 6. Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural characteristics of 2-Methylindole-3-acetic acid

An In-depth Technical Guide to the Structural Characteristics of 2-Methylindole-3-acetic acid

Introduction: Beyond the Parent Auxin

Indole-3-acetic acid (IAA) is the archetypal native auxin, a cornerstone phytohormone governing myriad aspects of plant growth and development.[1][2] Its structural simplicity belies a complex regulatory network controlling its synthesis, transport, and signaling.[3] To probe this network and develop novel agrochemicals or therapeutics, synthetic analogs provide an indispensable toolkit. Among these, this compound (2-Me-IAA), a derivative featuring a methyl group at the C2 position of the indole ring, stands out.

This guide provides a detailed examination of the structural characteristics of 2-Me-IAA. We will dissect its molecular architecture, explore its physicochemical and spectroscopic identity, and detail a robust synthesis protocol. Critically, we will analyze how the seemingly minor addition of a single methyl group profoundly influences its conformation and biological activity relative to IAA, offering insights for researchers in plant science, biochemistry, and medicinal chemistry.

Molecular Architecture and Physicochemical Profile

This compound is an organic compound built upon a bicyclic indole scaffold. Its identity is defined by two key substitutions: a methyl group at the 2-position of the pyrrole ring and an acetic acid moiety at the 3-position.

The Core Structural Components

-

Indole Nucleus : The foundation is a planar, aromatic heterocyclic system formed by the fusion of a benzene ring and a pyrrole ring. This electron-rich system is fundamental to the molecule's chemical reactivity and its interactions with biological receptors.

-

C2-Methyl Group : The defining feature of 2-Me-IAA, this substitution introduces steric bulk and alters the electronic properties of the indole ring through a positive inductive effect. As we will explore in Section 4, this modification is not trivial; it directly impacts the rotational freedom of the acetic acid side chain.[4]

-

C3-Acetic Acid Moiety : This carboxymethyl group (-CH₂COOH) is the primary functional group responsible for the molecule's auxin activity.[5] Its carboxylic acid function allows it to act as a proton donor and engage in hydrogen bonding, which is critical for receptor binding and signaling.

Caption: Core structure of this compound.

Physicochemical Properties

The bulk properties of 2-Me-IAA are summarized below. This data is critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | (2-Methyl-1H-indol-3-yl)acetic acid | [6][7] |

| CAS Number | 1912-43-2 | [6][8] |

| Molecular Formula | C₁₁H₁₁NO₂ | [6][8] |

| Molecular Weight | 189.21 g/mol | [6] |

| Appearance | Yellowish to off-white crystalline powder | [6] |

| Melting Point | 202-210 °C (with decomposition) | [6] |

| Purity | ≥98% (HPLC) | [6][7] |

| Storage | Store at 0-8 °C, sealed in dry, dark place | [6][9] |

| SMILES | Cc1[nH]c2ccccc2c1CC(O)=O | |

| InChI Key | QJNNHJVSQUUHHE-UHFFFAOYSA-N | [7] |

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of 2-Me-IAA relies on a combination of spectroscopic techniques. Each method probes different aspects of the molecule's structure, providing a comprehensive and self-validating analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum provides unambiguous evidence for the key functional groups.

-

Aromatic Protons (δ ≈ 7.0-7.6 ppm) : A complex multiplet pattern corresponding to the four protons on the benzene ring.

-

Indole N-H (δ ≈ 8.0 ppm, broad) : A broad singlet for the proton on the pyrrole nitrogen.

-

Methylene Protons (-CH₂-) (δ ≈ 3.7 ppm) : A singlet integrating to two protons for the methylene group of the acetic acid side chain.

-

Methyl Protons (-CH₃) (δ ≈ 2.4 ppm) : A sharp singlet integrating to three protons, characteristic of the methyl group at the C2 position.

-

Carboxylic Acid Proton (-COOH) : A very broad singlet, often far downfield (δ > 10 ppm), which may be difficult to observe depending on the solvent.

-

-

¹³C NMR : The carbon spectrum complements the proton data.

-

Carbonyl Carbon (C=O) (δ ≈ 175 ppm) : The signal for the carboxylic acid carbon.

-

Aromatic & Indole Carbons (δ ≈ 110-140 ppm) : A series of signals for the nine carbons of the indole ring system.

-

Methylene Carbon (-CH₂-) (δ ≈ 31 ppm) : The signal for the methylene carbon.

-